2-Methoxyphenylmagnesium bromide

Catalog No.
S1518430
CAS No.
16750-63-3
M.F
C7H7BrMgO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyphenylmagnesium bromide

CAS Number

16750-63-3

Product Name

2-Methoxyphenylmagnesium bromide

IUPAC Name

magnesium;methoxybenzene;bromide

Molecular Formula

C7H7BrMgO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

FCPRDUXJWIUVPZ-UHFFFAOYSA-M

SMILES

COC1=CC=CC=[C-]1.[Mg+2].[Br-]

Canonical SMILES

COC1=CC=CC=[C-]1.[Mg+2].[Br-]

Here are some specific research applications of 2-Methoxyphenylmagnesium bromide:

Synthesis of Alcohols:

2-MeOPhMgBr reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation. This reaction is particularly useful for the introduction of a phenyl group with a methoxy substituent onto an alcohol molecule.

Synthesis of Phenols:

Similar to its reaction with carbonyl compounds, 2-MeOPhMgBr can react with various epoxides (cyclic ethers) to yield phenols (aromatic alcohols) bearing a methoxy group. The reaction mechanism involves ring-opening of the epoxide by the Grignard reagent, followed by protonation. This method allows for the selective introduction of a methoxy-substituted phenyl group onto a specific position of the phenol ring.

Synthesis of Alkenes:

2-MeOPhMgBr can be employed in the synthesis of alkenes (compounds containing carbon-carbon double bonds) through the Negishi coupling reaction. This reaction involves the coupling of the Grignard reagent with an organic halide (alkyl or vinyl halide) in the presence of a nickel or palladium catalyst. The reaction offers a versatile approach for the construction of complex alkenes with diverse functionalities.

2-Methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It has the molecular formula C7H7BrMgO\text{C}_7\text{H}_7\text{Br}\text{MgO} and is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. This compound is characterized by a methoxy group attached to a phenyl ring, which enhances its reactivity compared to other Grignard reagents. The presence of the methoxy group can influence the electronic properties of the compound, making it suitable for various synthetic applications .

2-Methoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water to form flammable hydrogen gas and can ignite spontaneously upon contact with air. Here are some safety points to consider:

  • It should be handled under an inert atmosphere (like argon or nitrogen) and in dry conditions using appropriate solvents.
  • Contact with skin or eyes can cause irritation or burns.
  • Proper personal protective equipment (PPE) like gloves, goggles, and a fume hood are essential for safe handling [, , ].

As a Grignard reagent, 2-methoxyphenylmagnesium bromide readily reacts with electrophiles. Key reactions include:

  • Reaction with Carbonyl Compounds: It reacts with aldehydes and ketones to form alcohols. For example, when reacted with acetone, it yields 2-methoxy-2-propanol.
  • Coupling Reactions: It can engage in coupling reactions with aryl halides, facilitating the synthesis of biphenyl derivatives .
  • Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, particularly with activated halides .

These reactions underscore its utility in synthesizing complex organic molecules.

The synthesis of 2-methoxyphenylmagnesium bromide typically involves the reaction of magnesium metal with 2-bromoanisole in an anhydrous ether solvent such as tetrahydrofuran. The general procedure is as follows:

  • Preparation of Magnesium Turnings: Clean magnesium turnings are prepared to ensure high reactivity.
  • Reaction Setup: The magnesium is placed in an inert atmosphere (usually nitrogen) along with anhydrous ether.
  • Addition of 2-Bromoanisole: 2-Bromoanisole is added dropwise to the mixture while stirring.
  • Formation of Grignard Reagent: The reaction proceeds to form 2-methoxyphenylmagnesium bromide, which can be used immediately or stored under inert conditions .

2-Methoxyphenylmagnesium bromideMethoxy group ortho to phenylModerate reactivitySynthesis of alcoholsPhenylmagnesium bromideNo substituents on phenylHigh reactivityGeneral Grignard applicationsp-Methoxyphenylmagnesium bromideMethoxy group para to phenylSelective reactivityAryl couplingo-Methylphenylmagnesium bromideMethyl group ortho to phenylVariable reactivityNucleophilic substitutions

The uniqueness of 2-methoxyphenylmagnesium bromide lies in its balance between reactivity and selectivity due to the positioning of the methoxy group, making it particularly useful in targeted organic synthesis applications.

Interaction studies involving 2-methoxyphenylmagnesium bromide often focus on its reactivity with various electrophiles and its behavior in different solvents. The compound's interactions are crucial for understanding its role in synthetic pathways and optimizing reaction conditions. For instance, studies have shown that solvent choice significantly affects the reactivity and selectivity of Grignard reagents in nucleophilic addition reactions .

Several compounds share structural similarities with 2-methoxyphenylmagnesium bromide, including:

  • Phenylmagnesium Bromide: Lacks the methoxy group; more reactive towards electrophiles but less selective.
  • p-Methoxyphenylmagnesium Bromide: Similar structure but with a methoxy group at the para position; exhibits different reactivity patterns.
  • o-Methylphenylmagnesium Bromide: Contains a methyl group instead of methoxy; alters electronic properties and reactivity.

Comparison Table

CompoundStructural FeaturesReactivity

Hydrogen Bond Acceptor Count

3

Exact Mass

209.95307 g/mol

Monoisotopic Mass

209.95307 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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